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1-(2-Hydroxy-5-propylphenyl)ethanone

Catalog No.
S687878
CAS No.
1990-24-5
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxy-5-propylphenyl)ethanone

CAS Number

1990-24-5

Product Name

1-(2-Hydroxy-5-propylphenyl)ethanone

IUPAC Name

1-(2-hydroxy-5-propylphenyl)ethanone

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h5-7,13H,3-4H2,1-2H3

InChI Key

QLTTUEFVOAUBSH-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1)O)C(=O)C

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C(=O)C

1-(2-Hydroxy-5-propylphenyl)ethanone, also known as 1-(2-hydroxy-5-propylphenyl)ethan-1-one, is an organic compound with the molecular formula C11H14O2C_{11}H_{14}O_{2} and a molecular weight of approximately 178.23 g/mol. This compound features a ketone functional group and a hydroxyl group, which contribute to its chemical reactivity and potential biological activity. The structure consists of a propyl-substituted phenolic ring attached to an ethanone moiety, making it part of the larger family of acetophenones.

Here's what we know:

  • Chemical structure: The compound belongs to the class of aryl ketones, characterized by a carbonyl group (C=O) bonded to an aromatic ring (benzene in this case) and an alkyl group (propyl in this case).
  • Limited information: Searches through scientific databases and scholarly articles yielded no definitive information on the specific research applications of 1-(2-Hydroxy-5-propylphenyl)ethanone. This suggests that the compound might be relatively new or not widely studied in the scientific community.

Further exploration:

  • Chemical suppliers: Some chemical suppliers offer the compound, often with the disclaimer that it is for research use only. This suggests potential research applications, but the specific nature of the research is not disclosed [, ].
  • Future research: It's possible that ongoing research or unpublished studies might utilize 1-(2-Hydroxy-5-propylphenyl)ethanone, but without access to these private sources, it's impossible to confirm its specific research applications at this time.
Due to its functional groups:

  • Nucleophilic Addition: The carbonyl group in the ketone can react with nucleophiles such as alcohols or amines to form new compounds through nucleophilic addition reactions .
  • Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids under acidic conditions, leading to the formation of esters.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

Research indicates that 1-(2-hydroxy-5-propylphenyl)ethanone exhibits various biological activities. Notably, it has been studied for its antimicrobial properties, showing effectiveness against certain bacterial strains. The presence of both the hydroxyl and carbonyl functional groups contributes to its potential as a bioactive compound, possibly influencing cellular mechanisms and interactions within biological systems .

The synthesis of 1-(2-hydroxy-5-propylphenyl)ethanone can be achieved through several methods:

  • Direct Acetylation: The compound can be synthesized via the acetylation of 2-hydroxy-5-propylphenol using acetic anhydride or acetyl chloride in the presence of a base.
  • Phenolic Hydroxylation: Starting from 5-propylphenol, hydroxylation can be performed to introduce the additional hydroxyl group before acetylation.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies for functional groups .

1-(2-Hydroxy-5-propylphenyl)ethanone has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial formulations.
  • Cosmetics: Due to its phenolic structure, it may be used as an antioxidant or preservative in cosmetic products.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.

Studies on the interactions of 1-(2-hydroxy-5-propylphenyl)ethanone with biological systems have shown that it can interact with various enzymes and receptors. For example, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes . Understanding these interactions is essential for evaluating its safety and efficacy in pharmaceutical applications.

1-(2-Hydroxy-5-propylphenyl)ethanone shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1-(2-Hydroxy-4-methylphenyl)ethanoneC10H12O2C_{10}H_{12}O_{2}Methyl substitution on phenolHigher lipophilicity
1-(2-Hydroxy-5-methoxyphenyl)ethanoneC10H12O3C_{10}H_{12}O_{3}Methoxy substitutionEnhanced solubility
2-HydroxyacetophenoneC8H8O3C_{8}H_{8}O_{3}Simpler structure without propyl groupLower molecular weight

Uniqueness: The presence of both hydroxyl and propyl groups distinguishes 1-(2-hydroxy-5-propylphenyl)ethanone from its analogs, contributing to its unique chemical reactivity and potential biological profile.

XLogP3

3.1

Dates

Last modified: 08-15-2023

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